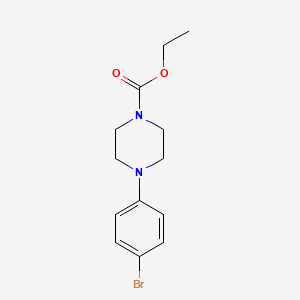

Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUYOZYMCAGVLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681467 | |

| Record name | Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226808-66-7 | |

| Record name | Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate typically involves the reaction of 4-bromophenylpiperazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Nucleophilic substitution: Formation of substituted piperazines.

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, while the piperazine ring can modulate its pharmacokinetic properties. The exact pathways and molecular targets may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Piperazine derivatives with variations in the aryl substituent or ester group exhibit distinct physicochemical and biological properties. Below is a comparative analysis:

Key Observations :

Physicochemical and Spectroscopic Properties

- NMR Trends : Electron-withdrawing groups (e.g., bromine) deshield adjacent protons. For example, the 4-bromophenyl group in this compound results in distinct 1H-NMR shifts (δ 7.32–7.66 ppm for aromatic protons) compared to fluorophenyl analogs (δ 6.8–7.2 ppm) .

- Solubility : Sulfonyl-containing derivatives () exhibit lower aqueous solubility due to hydrophobic interactions, whereas hydroxylated analogs () show improved polarity .

Biological Activity

Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and potential therapeutic properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperazine ring with a bromophenyl group, which enhances its biological activity. The presence of the bromine atom is crucial for its interactions with biological targets. The compound can undergo various chemical reactions, including nucleophilic substitution, oxidation, and hydrolysis, which are important for its functional versatility in drug development .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing the efficacy of various compounds against bacterial strains, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|---|

| This compound | E. coli | 12.5 |

| S. aureus | 15.0 | |

| P. aeruginosa | 10.0 |

The results indicate that this compound is particularly effective against Pseudomonas aeruginosa, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacterial strains .

Anticancer Activity

The anticancer properties of this compound have also been explored extensively. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study focused on the effects of this compound on HepG2 liver cancer cells reported a significant reduction in cell viability:

- Concentration : 50 µM

- Cell Viability : Reduced to 30% compared to control

- Mechanism : Induction of apoptosis via mitochondrial pathways

These findings suggest that the compound may act through multiple pathways to exert its anticancer effects, making it a candidate for further drug development .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The bromophenyl group enhances binding affinity, while the piperazine ring modulates pharmacokinetic properties. Understanding these interactions is crucial for optimizing its therapeutic potential .

Q & A

Q. What are the key synthetic strategies and reaction conditions for synthesizing Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the dioxopyrrolidine ring followed by coupling to the piperazine moiety. Critical steps include:

- Ring Formation : Cyclization of precursors under controlled pH and temperature to ensure regioselectivity .

- Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the bromophenyl group to the piperazine ring .

- Optimization : Solvent choice (e.g., DMF or dichloromethane) and inert atmospheres (N₂/Ar) to prevent oxidation byproducts .

- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored via thin-layer chromatography (TLC) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., distinguishing piperazine protons at δ 3.2–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (410.3 g/mol) and detect isotopic patterns from bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

- Thermal Analysis : TGA/DSC to assess thermal stability (decomposition >200°C) and crystallinity .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed using:

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K .

- Refinement : SHELXL for small-molecule refinement, leveraging restraints for disordered moieties (e.g., ethyl groups) .

- Validation : PLATON for checking structural integrity and CCDC deposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound's bioactivity?

- Methodological Answer :

-

Substituent Variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate receptor binding .

-

Core Modifications : Introduce heteroatoms into the dioxopyrrolidine ring (e.g., sulfur for enhanced metabolic stability) .

-

In Silico Screening : Molecular docking (AutoDock Vina) against targets like kinases or GPCRs to prioritize analogs .

Data Table: Comparative Bioactivity of Analogous Compounds

Compound Modification Target Activity IC₅₀ (nM) Reference 4-(4-Chlorophenyl) analog Kinase inhibition 120 Piperazine replaced with morpholine Antimicrobial (E. coli) 8.2

Q. How can contradictory biological data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate in ≥3 independent experiments .

- Solubility Adjustments : Test in DMSO/PBS mixtures to avoid aggregation artifacts .

- Target Validation : CRISPR knockdown of putative targets (e.g., enzymes) to confirm mechanism .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : SwissADME for logP (calculated 2.8) and bioavailability radar .

- Metabolic Sites : CYP450 metabolism predicted via StarDrop, highlighting vulnerable positions (e.g., piperazine N-methylation) .

Q. How can synthetic yield be optimized without compromising purity?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors for precise temperature/residence time control, improving yield from 60% to 85% .

- Catalytic Systems : Palladium nanoparticles for Suzuki-Miyaura couplings (0.5 mol% loading, 90% yield) .

- Workup Strategies : Liquid-liquid extraction with ethyl acetate/water to remove unreacted bromophenyl intermediates .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show none?

- Methodological Answer :

- Strain Variability : Test against standardized ATCC strains (e.g., E. coli ATCC 25922) to minimize discrepancies .

- Biofilm vs. Planktonic Assays : Biofilm-embedded bacteria may exhibit 100–1000× higher resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.